molecular formula C22H21N7O B6548423 1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946263-46-3

1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6548423
CAS No.: 946263-46-3
M. Wt: 399.4 g/mol
InChI Key: JARAFWKUGXLLNO-UHFFFAOYSA-N
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Description

The compound “1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” belongs to a class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group. It’s a derivative of [1,2,3]triazolo[4,5-d]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of their synthesis. The potential applications in medicinal chemistry and agriculture could also be explored .

Properties

IUPAC Name

(4-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-16-7-9-17(10-8-16)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARAFWKUGXLLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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